1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole
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Overview
Description
1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a five-membered ring structure with two nitrogen atoms, a nitro group, and an isopropoxy group, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with isopropyl bromide in the presence of a base . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole undergoes various chemical reactions, including:
Substitution: The isopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and nucleophiles . Major products formed from these reactions include amino derivatives and substituted pyrazoles .
Scientific Research Applications
1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole can be compared with other similar compounds such as:
3-Methyl-4-nitro-1H-pyrazole: Lacks the isopropoxy group, making it less hydrophobic.
1-Isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group, which can alter its reactivity and solubility.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical and biological properties .
Properties
IUPAC Name |
1-methyl-4-nitro-3-propan-2-yloxypyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-5(2)13-7-6(10(11)12)4-9(3)8-7/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSGYKLMWRWVCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN(C=C1[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2142660-28-2 |
Source
|
Record name | 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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